MEK-1/2 inhibitor AZD6244 is a drug that selectively targets the MEK1 and MEK2 enzymes, which are upstream regulators of the MAPK signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival, and is dysregulated in a number of diseases, including cancer. AZD6244 works by inhibiting the ability of MEK1 and MEK2 to phosphorylate and activate the downstream kinase ERK1/2, which is required for the proliferation of cancer cells with mutated BRAF and KRAS genes. By blocking this pathway, the drug can induce cell cycle arrest and promote apoptosis, or programmed cell death, in tumor cells.